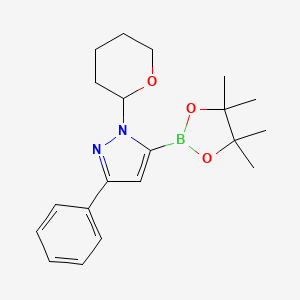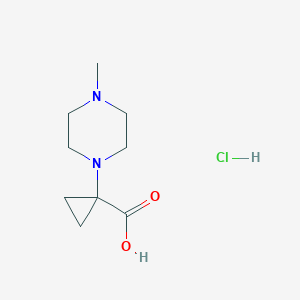![molecular formula C12H11ClN2O3 B2569737 methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1003988-77-9](/img/structure/B2569737.png)
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, also known as SARM MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM). It is a synthetic compound that is designed to mimic the effects of testosterone in the body, but with fewer side effects.
Wirkmechanismus
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 works by selectively binding to androgen receptors in the body, particularly in muscle and bone tissue. This binding activates the androgen receptor, which then stimulates protein synthesis and muscle growth. methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 also has a high affinity for bone tissue, which leads to an increase in bone density and strength.
Biochemical and Physiological Effects:
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been shown to have a number of positive effects on the body, including increased muscle mass, improved bone density and strength, and increased physical performance. It has also been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects compared to traditional anabolic steroids. However, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 is still a relatively new compound, and more research is needed to fully understand its long-term effects and potential risks.
Zukünftige Richtungen
There are several potential future directions for methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 research. One area of interest is its potential use in the treatment of various diseases, particularly those that involve muscle wasting or bone loss. Another area of interest is its potential use in the development of new performance-enhancing drugs for athletes and bodybuilders. Finally, more research is needed to fully understand the long-term effects and safety of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866, particularly in humans.
Synthesemethoden
The synthesis of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 involves the reaction of 3-chlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been extensively studied for its potential as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve physical performance and increase muscle mass in athletes and bodybuilders. In addition, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been studied for its potential use in the treatment of various diseases such as cancer cachexia, Alzheimer's disease, and hypogonadism.
Eigenschaften
IUPAC Name |
methyl 1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-5-6-15(14-11)8-18-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAMWLZBIFRLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)



![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)
![(3,6-Dichloropyridin-2-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B2569677.png)